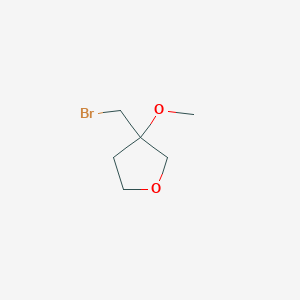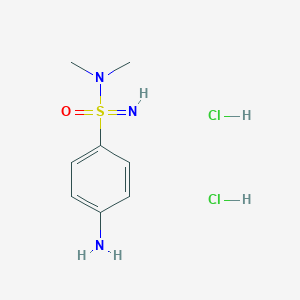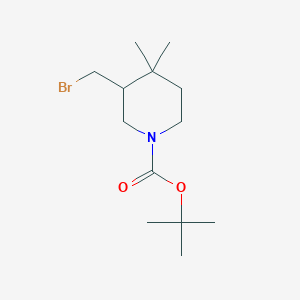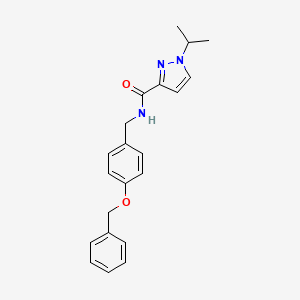
3-(Bromomethyl)-3-methoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-methoxyoxolane, also known as BMOMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxolane and contains a bromomethyl and methoxy group, which gives it unique properties.
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, which can be synthesized from bromomethyl compounds, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially be an area of application for “3-(Bromomethyl)-3-methoxyoxolane”.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This suggests that “3-(Bromomethyl)-3-methoxyoxolane” could potentially be used in protein-related research.
Separation Technologies
Boronic acids have been used in separation technologies . Given the structural similarities, “3-(Bromomethyl)-3-methoxyoxolane” could potentially be used in similar applications.
Development of Therapeutics
Boronic acids have found applications in the development of therapeutics . It’s possible that “3-(Bromomethyl)-3-methoxyoxolane” could be used in the development of new drugs or therapies.
Synthesis of Bioactive Compounds
The synthetic potential of bromomethyl compounds has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are organoboron reagents .
Mode of Action
In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, plays a significant role in the synthesis of various organic compounds .
Pharmacokinetics
A related compound, halomon, was studied in mice after various routes of administration . More research is needed to determine the specific ADME properties of 3-(Bromomethyl)-3-methoxyoxolane.
Result of Action
The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, results in the formation of new carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-3-methoxyoxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-8-6(4-7)2-3-9-5-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJCVAQOXKZKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3-methoxyoxolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)




![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412560.png)


![6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2412568.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)
![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide](/img/structure/B2412570.png)
![4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2412571.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)